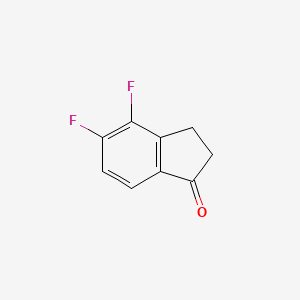

4,5-Difluoro-1-indanone

説明

4,5-Difluoro-1-indanone is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : 4,5-Difluoro-1-indanone and its derivatives have been synthesized through various techniques. For instance, 5-trifluoromethyl-2-indanone was synthesized from 4-trifluoromethyl benzaldehyde using steps like Knoevenagel condensation and Friedel-Crafts acylation, highlighting the compound's potential in diverse chemical syntheses (F. Qian, 2014).

Applications in Organic Chemistry

- Role in Organic Reactions : this compound derivatives are involved in various organic reactions. The intramolecular Ritter reaction of 1-indanone beta-ketoester derivatives illustrates their use in generating complex organic structures like tricyclic lactams (K. van Emelen et al., 2000).

- Catalytic Properties : The compound shows different reactive pathways depending on the catalyst used, as seen in the oxidation or etherification of secondary benzylic alcohols (S. Bouquillon et al., 2000).

Photophysical Applications

- Fluorescent Probes : this compound derivatives have been utilized in developing fluorescent pH probes, which react to changes in acidity, demonstrating potential in biological and chemical sensing applications (Mukulesh Baruah et al., 2005).

Electronic and Solar Cell Applications

- Electron Acceptors in Solar Cells : Derivatives of this compound have been used in the development of electron acceptors for polymer solar cells, showing how fluorine substitution can enhance electron mobility and overall efficiency (Shuixing Dai et al., 2017).

Bioimaging and Photostability

- Bioimaging Applications : Certain derivatives have shown potential as biological fluorescent probes due to their photostability and imaging contrast, underscoring their utility in bioimaging and medical diagnostics (Liutao Yang et al., 2015).

Molecular and Electronic-State Studies

- Molecular Rotor for Viscosity Measurement : The compound has been used as a molecular rotor to measure cell viscosity, showcasing its application in understanding biological processes at a cellular level (M. Kuimova et al., 2008).

- Photochemical Synthesis Control : It has been used to control selectivity in photochemical synthesis, such as in the synthesis of indanones, demonstrating its role in fine-tuning chemical processes (P. Štacko et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “5-Fluoro-1-indanone”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4,5-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKJIIXGCLYMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446351 | |

| Record name | 4,5-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-11-6 | |

| Record name | 4,5-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

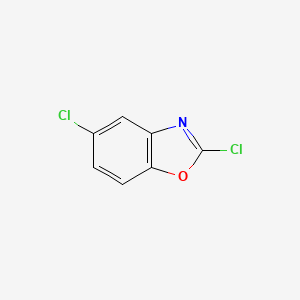

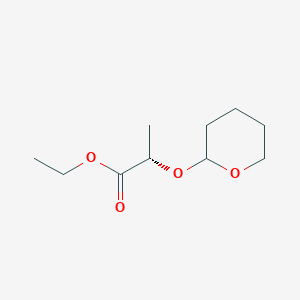

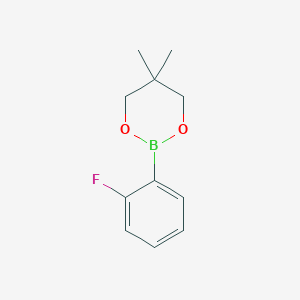

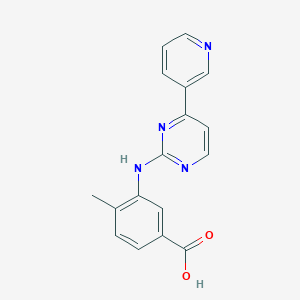

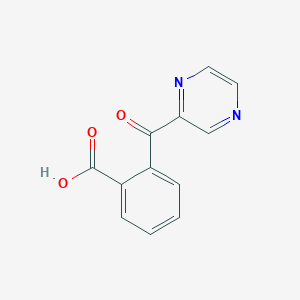

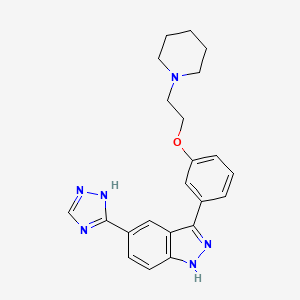

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。